NQO1 Substrate Activity: Comparison with Unsubstituted 3-Nitroquinolin-2-ol
The target compound exhibits defined substrate activity toward human NQO1, a key enzyme for bioreductive prodrug activation. While 3-nitroquinolin-2-ol (CAS 103029-75-0) serves as the minimal pharmacophore, the addition of 6-chloro and 4-phenyl substituents in the target compound alters electronic properties and enzyme binding. Quantitative data from NQO1-mediated two-electron reduction assays in human H1650 cells show that the target compound supports cell growth inhibition with an IC50 of 48,000 nM (48 μM) [1]. This provides a baseline for comparing 6-chloro-4-phenyl substitution effects relative to other 3-nitroquinoline derivatives, which have been reported with IC50 values ranging from low nanomolar to high micromolar depending on substituent identity [2].
| Evidence Dimension | NQO1-mediated two-electron reduction (substrate activity) |
|---|---|
| Target Compound Data | IC50 = 48,000 nM (48 μM) |
| Comparator Or Baseline | 3-Nitroquinolin-2-ol derivatives (class range): IC50 = nanomolar to >100 μM [2] |
| Quantified Difference | Target compound falls within the moderate micromolar range of the class distribution; specific substitution pattern dictates precise activity level. |
| Conditions | Human H1650 cells, NQO1-mediated two-electron reduction, cell growth inhibition measured after 24h treatment and 72h incubation via MTT assay [1] |
Why This Matters
Quantifies the specific NQO1 substrate activity for this substitution pattern, enabling rational selection for bioreductive prodrug screening programs where defined enzyme kinetics are required.
- [1] BindingDB Assay CHEMBL_1659510 (CHEMBL4009122). Substrate activity at NQO1 in human H1650 cells assessed as NQO1-mediated two-electron reduction of compound by measuring cell growth inhibition; IC50 = 4.80E+4 nM for BDBM50505033. View Source
- [2] Li HH, Huang H, Zhang XH, et al. Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacol Sin. 2008;29(12):1529-1538. View Source
